N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a cyano group, and a thiophene ring, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
It’s indicated that similar compounds can affect cell cycle progression and induce apoptosis , which are critical processes in the regulation of cell growth and survival.
Result of Action
Similar compounds have been shown to inhibit growth and induce apoptosis in various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by its coupling with a suitable precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely apply.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities
Medicine: It is being explored for its potential use in drug development, particularly for its antitumor activities.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Shares the benzo[d][1,3]dioxole moiety but differs in other functional groups.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-pyrazoloquinoline: Another compound with a similar core structure but different substituents.
Uniqueness
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-17(12-23)22(24-21(25)11-15-5-3-2-4-6-15)28-20(14)10-16-7-8-18-19(9-16)27-13-26-18/h2-9H,10-11,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHZNWYXUJUAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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